Lipophilicity: How Methyl 5-Fluoro-3-Methylpicolinate Enhances Membrane Permeability Over its Acid Analog
Methyl 5-fluoro-3-methylpicolinate (target) is significantly more lipophilic than its free acid analog, 5-fluoro-3-methylpicolinic acid (comparator). This is quantified by comparing their predicted LogP values, where the target compound's higher value indicates enhanced membrane permeability, a critical factor in drug discovery .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 1.66 |
| Comparator Or Baseline | 5-Fluoro-3-methylpicolinic acid, Consensus LogP: 0.97 |
| Quantified Difference | +0.69 LogP units (approximately 5x higher partitioning) |
| Conditions | Computational prediction from chemical structure. |
Why This Matters
The 0.69 LogP difference translates to a ~5-fold increase in lipid membrane partitioning, making the methyl ester the preferred form for projects where intracellular target engagement is required.
